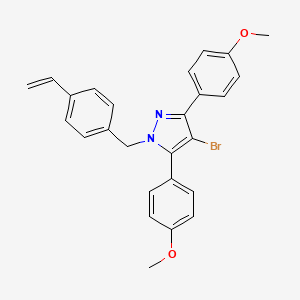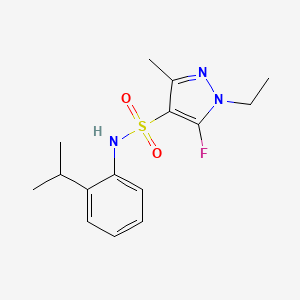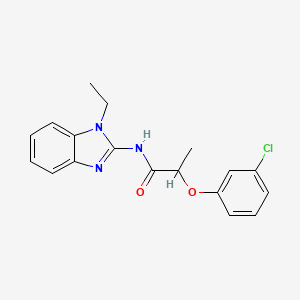
4-bromo-1-(4-ethenylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-BROMO-3-(4-METHOXYPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that features a pyrazole core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-BROMO-3-(4-METHOXYPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the bromo, methoxy, and vinylbenzyl groups through various substitution reactions. Common reagents used in these steps include brominating agents, methoxylating agents, and vinylbenzyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Purification steps such as recrystallization or chromatography are essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[4-BROMO-3-(4-METHOXYPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or reduce the compound to a simpler form.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
4-[4-BROMO-3-(4-METHOXYPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic properties that can be explored for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[4-BROMO-3-(4-METHOXYPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 4-[4-BROMO-3-(4-METHOXYPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER apart from similar compounds is its unique combination of functional groups and the pyrazole core. This structure provides it with distinct chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C26H23BrN2O2 |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
4-bromo-1-[(4-ethenylphenyl)methyl]-3,5-bis(4-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C26H23BrN2O2/c1-4-18-5-7-19(8-6-18)17-29-26(21-11-15-23(31-3)16-12-21)24(27)25(28-29)20-9-13-22(30-2)14-10-20/h4-16H,1,17H2,2-3H3 |
InChI Key |
RODPOBXVXYXBKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)C=C)C4=CC=C(C=C4)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[(5-chloro-2-methoxy-4-nitrophenyl)amino]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B10911915.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide](/img/structure/B10911922.png)
![4-ethoxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B10911929.png)
![(2Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-[(3-chloro-4-methylphenyl)amino]prop-2-enal](/img/structure/B10911934.png)
![N-(1,3-benzothiazol-2-yl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10911946.png)
![N'-cycloheptylidene-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10911951.png)
![N-(3-fluorophenyl)-2-{2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B10911962.png)
![N-(4-methoxyphenyl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carbothioamide](/img/structure/B10911966.png)

![{5-[(4-Tert-butylphenoxy)methyl]furan-2-yl}(piperidin-1-yl)methanone](/img/structure/B10911971.png)
![4-(dimethylamino)-N'-[(1E)-heptylidene]benzohydrazide](/img/structure/B10911975.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B10911990.png)
![4-amino-N'-[(1E)-1-(1H-indol-3-yl)ethylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B10911995.png)
